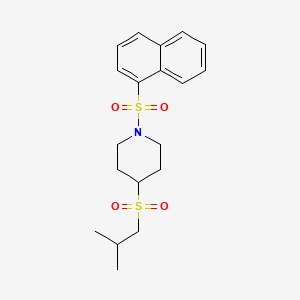![molecular formula C18H21N3O5S B2552574 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034397-34-5](/img/structure/B2552574.png)
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound known for its intricate structure and versatile chemical properties. This compound belongs to the sulfonamide class and contains a pyrazine moiety, a cyclohexyl group, and a dihydrobenzo[d][1,4]dioxin ring. Its complex arrangement allows it to interact with various biological targets, making it an interesting subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide generally involves multi-step procedures starting from readily available precursors:
Formation of the pyrazin-2-yloxy cyclohexyl intermediate: : This can be achieved via nucleophilic substitution reactions using pyrazine derivatives and cyclohexanol in the presence of a base.
Preparation of the sulfonamide precursor: : The sulfonyl chloride derivative is prepared by sulfonation of the dihydrobenzo[d][1,4]dioxin, followed by conversion to the sulfonyl chloride.
Coupling reaction: : The final step involves coupling the pyrazin-2-yloxy cyclohexyl intermediate with the sulfonamide precursor under controlled conditions.
Industrial Production Methods Industrial-scale production can be optimized by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity. Reaction conditions such as temperature, pH, solvent choice, and reaction time are finely tuned for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions it Undergoes N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical transformations, including:
Oxidation: : The presence of the pyrazine ring makes it susceptible to oxidation, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions may target the sulfonamide group or the dihydrobenzo[d][1,4]dioxin ring.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions Used in These Reactions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with catalysts such as palladium on carbon (Pd/C).
Substitution: Alkyl halides, sulfonyl chlorides, bases such as sodium hydride (NaH).
Major Products Formed from These Reactions
N-oxide derivatives.
Reduced sulfonamides and dioxin derivatives.
Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has broad applications in scientific research:
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Serves as a ligand in binding studies to understand molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
This compound's mechanism of action involves interacting with specific biological targets, including enzymes and receptors. Its sulfonamide moiety allows it to mimic natural substrates, competitively inhibiting enzymatic activities. It also targets specific pathways, such as:
Inhibition of bacterial enzyme systems, leading to antibacterial effects.
Interaction with protein kinases in cancer cells, inducing apoptosis.
Comparison with Similar Compounds
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to its multi-functional structural motifs, which provide versatility in applications. Similar compounds include:
Sulfanilamide: : A simpler sulfonamide with antibacterial properties, but lacks the complex structure and versatility.
Trimethoprim: : Often used in combination with sulfonamides, with a simpler structure and different primary mechanism of action.
This compound's intricate structure and broad applications make it a valuable subject in scientific research, chemistry, and industry. Its ability to engage in multiple reactions and target diverse biological pathways underscores its unique position among similar compounds.
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-27(23,15-5-6-16-17(11-15)25-10-9-24-16)21-13-1-3-14(4-2-13)26-18-12-19-7-8-20-18/h5-8,11-14,21H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNLIWUAMYMSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide](/img/structure/B2552494.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2552496.png)
![3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2552499.png)
![Methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride](/img/structure/B2552500.png)





![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2552513.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid](/img/structure/B2552514.png)
